
2,8-Dimethyl-4-methylenenonane
Vue d'ensemble
Description
2,8-Dimethyl-4-methylenenonane is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between two carbon atoms, which imparts unique chemical properties to the molecule. This compound is used in various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-methylenenonane can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is reacted with an appropriate alkyl halide under the influence of a strong base. Another method involves the use of Grignard reagents, where an alkyl magnesium halide is reacted with an appropriate alkene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or nickel are used to facilitate the addition of alkyl groups to the double bond of an alkene. These processes are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dimethyl-4-methylenenonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
2,8-Dimethyl-4-methylenenonane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-4-methylenenonane involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is often exploited in catalytic processes, where the compound acts as a substrate for the formation of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptene: A straight-chain alkene with a similar structure but without the isobutyl and methyl substituents.
2-Methyl-1-heptene: An alkene with a methyl group attached to the second carbon atom.
6-Methyl-1-heptene: An alkene with a methyl group attached to the sixth carbon atom.
Uniqueness
2,8-Dimethyl-4-methylenenonane is unique due to the presence of both isobutyl and methyl groups, which impart distinct chemical properties and reactivity compared to other similar alkenes. These substituents can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Propriétés
Formule moléculaire |
C12H24 |
|---|---|
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,8-dimethyl-4-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-10(2)7-6-8-12(5)9-11(3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
VTEKUEFBVZNXMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=C)CC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
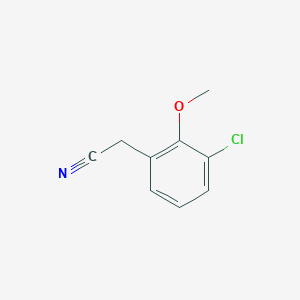

![1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one](/img/structure/B8728064.png)
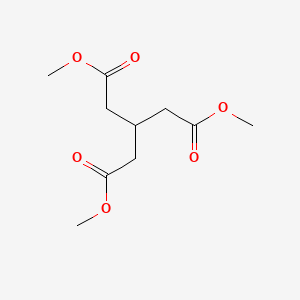
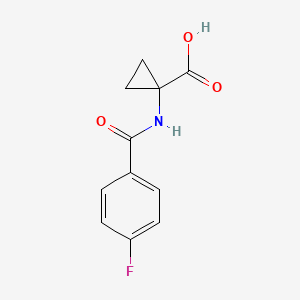


![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
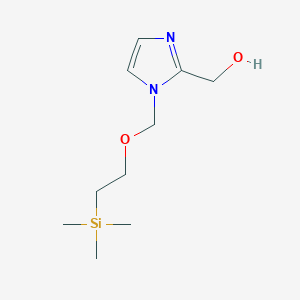
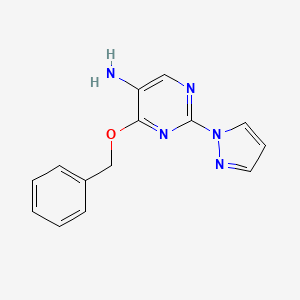
![(3AR,4R,6AS)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8728112.png)
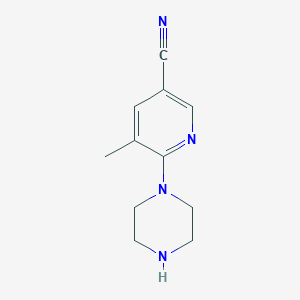
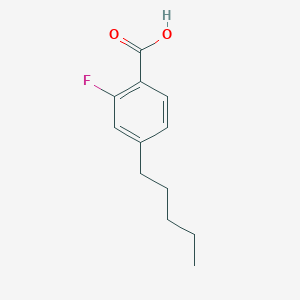
![3-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B8728141.png)
